molecular formula C11H15N B11919916 N,4-dimethyl-2,3-dihydro-1H-inden-1-amine

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11919916
M. Wt: 161.24 g/mol
InChI Key: PMPASAQGWOEAHB-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chemical compound of interest in medicinal chemistry research, built upon the 2,3-dihydro-1H-inden-1-amine (indanamine) scaffold. This core structure is recognized for its relevance in neuroscience and is a key feature in bioactive molecules . For instance, rasagiline, a well-known anti-Parkinson's drug, is a derivative of 2,3-dihydro-1H-inden-1-amine, highlighting the pharmacological significance of this structural class . The indanamine scaffold is being actively investigated in multi-target directed ligand (MTDL) strategies for complex neurodegenerative diseases. Research indicates that structurally similar compounds can be designed to inhibit enzymes such as acetylcholinesterase (AChE) and phosphodiesterase 4 (PDE4), presenting a promising approach for conditions like Alzheimer's disease . The specific substitution pattern on the indanamine core—including the position of methyl groups—is a critical area of study, as it significantly influences biological activity, potency, and selectivity . Researchers can utilize this high-purity compound as a key intermediate or building block for developing novel therapeutic agents or as a reference standard in pharmacological and analytical studies. Please be advised: This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-8-4-3-5-10-9(8)6-7-11(10)12-2/h3-5,11-12H,6-7H2,1-2H3

InChI Key

PMPASAQGWOEAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=CC=C1)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Strategies for the De Novo Synthesis of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine

The construction of the this compound molecule can be achieved through several synthetic strategies, primarily involving the formation of the amine group on a pre-existing 4-methyl-2,3-dihydro-1H-inden-1-one precursor.

Reductive amination is a widely employed and highly effective method for the formation of amines from carbonyl compounds. wikipedia.orgacsgcipr.org In the context of synthesizing this compound, this process typically starts from 4-methyl-2,3-dihydro-1H-inden-1-one. The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of the 4-methyl-1-indanone precursor reacts with methylamine under weakly acidic or neutral conditions. This reaction forms a hemiaminal intermediate, which then reversibly loses a molecule of water to form the corresponding N-methylimine. wikipedia.org

Reduction: The intermediate imine is subsequently reduced to the final secondary amine product. This reduction can be performed in situ without isolating the imine intermediate, which is a common approach in one-pot syntheses. wikipedia.orgacsgcipr.org

A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity and selectivity. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent is crucial as the precursor ketone is also susceptible to reduction.

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is a mild reducing agent that selectively reduces protonated imines much faster than ketones or aldehydes at neutral or slightly acidic pH. masterorganicchemistry.comlibretexts.org This selectivity allows the reaction to be performed in one pot, where the ketone, amine, and reducing agent are all present simultaneously. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this is another mild and selective reducing agent that has become very common for reductive aminations. acsgcipr.orgcommonorganicchemistry.com It is less toxic than cyanoborohydride and is effective in a variety of aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

Sodium Borohydride (NaBH₄): While a powerful and common reducing agent, sodium borohydride can also reduce the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com Therefore, its use in reductive amination typically requires a two-step procedure where the imine is formed first, followed by the addition of NaBH₄. commonorganicchemistry.com

Catalytic Hydrogenation: An alternative "green" approach involves the use of hydrogen gas with a metal catalyst, such as palladium, platinum, or Raney nickel. wikipedia.orgacsgcipr.org This method avoids the use of hydride reagents and often produces high yields with minimal waste.

Interactive Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical SolventsKey Features
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH), Ethanol (EtOH)Selective for imines over ketones; allows for one-pot reactions. masterorganicchemistry.comcommonorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, less toxic alternative to NaBH₃CN; sensitive to water. acsgcipr.orgcommonorganicchemistry.com
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Less selective, can reduce the starting ketone; often used in a two-step process. commonorganicchemistry.com
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Ethanol (EtOH), Ethyl Acetate (EtOAc)"Green" method, high atom economy; requires specialized equipment for handling hydrogen gas. wikipedia.org

The C1 carbon of the indene scaffold in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-N,4-dimethyl-2,3-dihydro-1H-inden-1-amine and (S)-N,4-dimethyl-2,3-dihydro-1H-inden-1-amine. The synthesis of single enantiomers is often critical for pharmaceutical applications. Stereoselective synthesis can be approached in two primary ways:

Asymmetric Reduction: This involves the reduction of the intermediate N-methylimine using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. This can directly yield an enantiomerically enriched product.

Chiral Resolution: This is a more traditional method where the racemic mixture of the final amine product is separated into its individual enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid, for example) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Optimizing the synthesis of this compound is crucial for improving yield, purity, cost-effectiveness, and environmental impact. organic-chemistry.org Key parameters for optimization include:

Reaction Conditions: Adjusting temperature, reaction time, and pH can significantly impact the rate of imine formation and the effectiveness of the reduction, while minimizing side reactions.

Stoichiometry: Optimizing the molar ratios of the 4-methyl-1-indanone precursor, methylamine, and the reducing agent is essential to ensure complete conversion and avoid excess reagents, which can complicate purification. acsgcipr.org

Solvent Choice: The polarity and properties of the solvent can influence the solubility of reactants and the reaction rate. For instance, STAB is often used in aprotic solvents like DCE, whereas NaBH₃CN is commonly used in protic solvents like methanol. commonorganicchemistry.com

Catalyst Selection: In catalytic hydrogenation, the choice of metal catalyst (e.g., Pd, Pt, Ni) and support (e.g., carbon) can affect the efficiency and selectivity of the reduction.

Interactive Table: Parameters for Synthetic Route Optimization
ParameterObjectiveExamples of Adjustments
Temperature Control reaction rate and minimize side productsLowering temperature to improve selectivity; increasing temperature to accelerate slow reactions.
Solvent Improve solubility and reaction kineticsScreening solvents like MeOH, DCE, THF. commonorganicchemistry.com
Reducing Agent Maximize yield and selectivityComparing NaBH₃CN, NaBH(OAc)₃, and catalytic hydrogenation. acsgcipr.org
pH Control Facilitate imine formationAddition of a mild acid (e.g., acetic acid) to catalyze imine formation for certain reagents.

Derivatization Strategies for this compound to Enhance Research Utility

Derivatization of the parent this compound molecule is a common strategy to explore structure-activity relationships (SAR) and develop new chemical entities for research. Modifications can be targeted at the secondary amine or the aromatic ring.

The secondary amine group is a versatile functional handle for a variety of chemical transformations.

Alkylation/Arylation: The nitrogen can be further alkylated to form a tertiary amine. This is often achieved via a second reductive amination with another aldehyde or ketone. masterorganicchemistry.com Direct alkylation with alkyl halides is also possible.

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation can alter the compound's electronic properties and hydrogen bonding capabilities.

Sulfonylation: Reaction with sulfonyl chlorides yields a sulfonamide, a functional group prevalent in many pharmaceutical agents.

Guanidinylation: The amine can be converted into a guanidine group using specific guanidinylating reagents, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. organic-chemistry.org

The benzene (B151609) ring of the indane scaffold can be functionalized through electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing alkyl and amino groups.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group can subsequently be reduced to a primary amine, providing a new site for derivatization.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be installed on the aromatic ring. For example, sequential Friedel-Crafts acetylations have been used to introduce ethyl groups onto an N-protected-2-aminoindan scaffold. acs.org

Analysis of this compound Stereoisomers Through Chiral Derivatization Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the chiral derivatization of this compound for the analysis of its stereoisomers. While the principles of chiral derivatization are well-established for the stereoisomeric analysis of various primary and secondary amines, dedicated research applying these methodologies to this specific compound has not been published in the available scientific domain.

Chiral derivatization is a common strategy in analytical chemistry to enable the separation and quantification of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These resulting diastereomeric products possess different physicochemical properties, which allows for their separation and analysis using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

In the context of primary and secondary amines, a variety of chiral derivatizing agents are routinely employed. These agents are typically enantiomerically pure compounds that react with the amine functional group. Examples of such agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and various chiral isocyanates. The choice of the derivatizing agent depends on the specific structure of the analyte and the analytical method to be used.

Following the derivatization reaction, the resulting diastereomers can be separated and their relative abundance determined. This information is crucial for understanding the stereochemical composition of the original sample, which is of particular importance in pharmaceutical development and stereoselective synthesis.

Despite the broad applicability of these techniques, a specific protocol for the chiral derivatization and subsequent analysis of this compound has not been described in peer-reviewed literature. Consequently, there are no available research findings or data tables to present on this particular subject. The development of such a method would require empirical investigation to identify a suitable chiral derivatizing agent, optimize the reaction conditions, and validate the analytical method for the separation and quantification of the resulting diastereomers.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation of this compound

Chromatographic methods are indispensable for separating this compound from impurities and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and chiral chromatography are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

A validated HPLC method should demonstrate good linearity, precision, accuracy, and specificity, with low limits of detection (LOD) and quantification (LOQ) to ensure reliable purity assessment. nih.govdocbrown.info

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1 M Ammonium Acetate (pH adjusted with trifluoroacetic acid)
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 266 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile compounds and can be applied to this compound, particularly for the analysis of its volatile derivatives or to detect volatile impurities. While the direct analysis of some amines by GC can be challenging due to their polarity, derivatization can improve chromatographic performance. researchgate.net However, for many aminoindanes, direct analysis is feasible. nih.gov

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the separation of aminoindanes. nih.gov

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. For aminoindanes, common fragmentation includes the loss of the amino group and cleavage of the five-membered ring. nih.gov The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 161, corresponding to its molecular weight. uni.lu Characteristic fragments would likely include ions resulting from the loss of a methyl group, the amino group, and cleavage of the indane structure. nih.govnist.gov

Table 2: Predicted GC-MS Data for this compound

ParameterPredicted Value/Characteristic
GC Column 5% Phenyl Polysiloxane
Ionization Mode Electron Impact (EI) at 70 eV
Molecular Ion (M+) m/z 161 uni.lu
Key Fragmentation Ions Expected fragments at m/z 146 (M-CH3)+, m/z 117 (indene-like fragment), and m/z 91 (tropylium ion). nih.gov

Chiral Chromatography for Enantiomeric Excess Determination of this compound

Since this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), or the purity of a single enantiomer, is crucial in many research contexts. Chiral chromatography is the most common method for this purpose. nih.govgoogle.com This can be achieved through either direct or indirect methods.

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have been shown to be effective for the separation of various amines. researchgate.net The mobile phase is typically a non-polar solvent mixture, such as hexane and isopropanol. researchgate.net

Indirect methods involve derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. rsc.org

The choice between direct and indirect methods depends on the specific compound and the availability of suitable CSPs or derivatizing agents. For 1-aminoindane derivatives, both approaches have been successfully applied. nih.govgoogle.com

Table 3: General Approach for Chiral HPLC Separation of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase n-Hexane/Isopropanol with a basic modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 266 nm

Spectroscopic Methods for Structural Elucidation and Confirmation of this compound

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring, the N-methyl protons, and the aromatic methyl protons. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm). The benzylic proton at the C1 position, adjacent to the nitrogen, will likely appear as a multiplet. The protons of the methylene groups at C2 and C3 will also give rise to multiplets in the aliphatic region. The N-methyl and aromatic methyl groups will each produce a singlet. docbrown.inforsc.org

¹³C NMR: The ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The aromatic carbons will resonate in the range of 120-150 ppm. The benzylic carbon (C1) will be in the range of 50-60 ppm, while the methylene carbons (C2 and C3) will be further upfield. The N-methyl and aromatic methyl carbons will appear at the most upfield positions. rsc.orgdocbrown.info

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. COSY shows correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~4.2 (t)~58
C2-H₂~1.8-2.0 (m), ~2.3-2.5 (m)~30
C3-H₂~2.8-3.0 (m)~35
Aromatic-H~7.0-7.2 (m)~120-145
4-CH₃~2.3 (s)~19
N-CH₃~2.4 (s)~34

*Predicted values are based on data for structurally similar compounds like 1-aminoindane and N,N,4-trimethylaniline. Actual values may vary. rsc.orgwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for its functional groups. The N-H stretch of the secondary amine will appear as a weak to medium band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption bands characteristic of the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the methyl and amino substituents on the aromatic ring will influence the exact position and intensity of these absorption maxima. For a similar compound, N-methyl-2-aminoindane, UV maxima are observed at 210, 266, and 272 nm. caymanchem.com

Table 5: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic FeatureExpected Wavenumber/Wavelength
IR Spectroscopy N-H Stretch3300-3500 cm⁻¹
Aromatic C-H Stretch3000-3100 cm⁻¹
Aliphatic C-H Stretch2850-3000 cm⁻¹
Aromatic C=C Stretch1450-1600 cm⁻¹
UV-Vis Spectroscopy π → π* transitions~210 nm, ~266 nm, ~272 nm caymanchem.com

Advanced Analytical and Spectroscopic Characterization of N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine for Research Purposes

Spectroscopic and Spectrometric Methods

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification and structural elucidation of organic molecules in a research context. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to four or five decimal places. alevelchemistry.co.uk This high degree of precision allows for the calculation of an elemental composition, providing a high level of confidence in the identity of a compound. The technique is particularly crucial for distinguishing between isomers or other compounds that may share the same nominal mass but differ in their exact mass due to their distinct elemental compositions. alevelchemistry.co.uk

For the specific characterization of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine, HRMS provides the exact mass of the molecule, which is a critical piece of data for its definitive identification. The molecular formula of this compound is C11H15N. uni.lu The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, can be calculated with high precision. This theoretical value can then be compared to the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental composition of the analyte. nih.gov

In HRMS analysis, the compound is first ionized. Depending on the ionization technique used, such as electrospray ionization (ESI), the molecule can be observed as various adducts, most commonly the protonated molecule [M+H]+. uni.lu The accurate mass of this ion is then measured by the mass analyzer.

The predicted monoisotopic mass for this compound (C11H15N) is 161.12045 Da. uni.lu Consequently, the expected m/z for the protonated molecule ([M+H]+) would be 162.12773. uni.lu The high accuracy of this measurement allows researchers to differentiate it from other compounds. For instance, an isobaric compound with a different elemental formula, such as C10H11NO, would have a distinctly different theoretical monoisotopic mass (161.08406 Da). This difference, though small, is easily resolved by HRMS.

The table below summarizes the predicted high-resolution mass spectrometry data for this compound and its common adducts, which are critical for its identification in research analyses. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct FormMolecular Formula of AdductPredicted m/z
[M]+C11H15N161.11990
[M+H]+C11H16N162.12773
[M+Na]+C11H15NNa184.10967
[M-H]-C11H14N160.11317
[M+K]+C11H15NK200.08361

This data is computationally predicted and serves as a reference for experimental analysis. uni.lu

Computational Chemistry and in Silico Investigations of N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Studies for Electronic and Molecular Properties of N,4-dimethyl-2,3-dihydro-1H-inden-1-amine

Quantum chemical studies are instrumental in elucidating the fundamental electronic and molecular characteristics of a compound. These methods provide a theoretical framework to understand its reactivity and behavior at a subatomic level.

Density Functional Theory (DFT) Calculations (e.g., HOMO-LUMO, Fukui Functions)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. irjweb.commdpi.com Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.govbiomedres.us A smaller gap generally suggests higher reactivity. nih.govbiomedres.us

For this compound, DFT calculations would reveal the energies of its HOMO and LUMO. The HOMO energy indicates the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy reflects its capacity to accept electrons, indicating susceptibility to nucleophilic attack. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). irjweb.comnih.gov

Global reactivity descriptors, including chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

Fukui functions are another important output of DFT calculations. They help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. This information is crucial for understanding the regioselectivity of chemical reactions involving the compound. irjweb.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterValue (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-0.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability
Ionization Potential (I)5.8Energy required to remove an electron
Electron Affinity (A)0.5Energy released upon gaining an electron
Chemical Potential (μ)-3.15Escaping tendency of an electron from a stable state
Hardness (η)2.65Resistance to change in electron distribution
Softness (S)0.38Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)1.87Global electrophilic nature of the molecule

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations. Actual values would require specific computational experiments.

Molecular Electrostatic Potential (MEP) Analysis for this compound

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP analysis would identify regions with negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are likely to be associated with electronegative atoms like the nitrogen in the amine group. Conversely, regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net These are often found around hydrogen atoms. researchgate.net The MEP surface provides a visual representation of how the molecule would interact with other charged species, offering insights into its intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its biological activity and stability. nih.govnih.gov

Energy Minimization and Conformational Landscape Mapping

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. mdpi.com This process begins with energy minimization, where the geometry of the molecule is optimized to find its lowest energy state. By systematically exploring the rotational freedom around single bonds, a conformational landscape can be mapped. nih.gov This map reveals the relative energies of different conformers and the energy barriers between them. For this compound, this analysis would determine the preferred spatial orientation of the methyl groups and the amine substituent relative to the indane ring system.

Dynamic Behavior and Stability of this compound

Molecular Dynamics (MD) simulations provide a detailed picture of a molecule's motion over time. nih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and rotates. nih.gov These simulations are essential for understanding the dynamic stability of different conformers and the transitions between them. For this compound, MD simulations could be used to assess its structural stability and how it might change in different environments, such as in solution. rsc.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein. nih.govscialert.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.gov

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

The analysis of the docked pose reveals the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov These interactions are crucial for the stability of the ligand-protein complex. By identifying the key amino acid residues involved in binding, molecular docking can provide valuable insights into the structural basis of the molecule's potential biological activity. ajchem-a.com

Identification of Potential Biological Targets based on Structural Homology

The chemical architecture of this compound, a substituted 2-aminoindan (B1194107), strongly suggests its potential interaction with biological targets associated with monoamine neurotransmission. Its structural similarity to other 2-aminoindan derivatives, which have been the subject of pharmacological investigation, provides a basis for identifying these putative targets.

The primary biological targets for 2-aminoindan and its analogs are the plasma membrane monoamine transporters. These transporters are crucial for regulating the synaptic concentrations of key neurotransmitters. Specifically, the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are implicated. Research has shown that various 2-aminoindan derivatives act as substrates for these transporters, inducing the release of dopamine, norepinephrine, and serotonin. For instance, the parent compound, 2-aminoindan (2-AI), is a selective releasing agent for catecholamines, with a notable potency at NET and DAT.

In addition to monoamine transporters, certain 2-aminoindan derivatives have demonstrated affinity for α2-adrenergic receptors. This suggests that this compound may also exhibit activity at these receptor subtypes. The binding of these compounds to α2-adrenoceptors indicates a broader polypharmacological profile for this class of molecules.

Furthermore, considering the structural relationship to compounds like rasagiline (B1678815), an irreversible inhibitor of monoamine oxidase B (MAO-B), it is plausible that this compound or its metabolites could interact with monoamine oxidase enzymes. MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters, and their inhibition can lead to increased synaptic levels of these signaling molecules. Computational studies on other scaffolds have successfully identified novel MAO-B inhibitors, underscoring the potential for such interactions based on structural motifs.

A summary of potential biological targets for this compound, based on the activity of its structural analogs, is presented below.

Table 1: Potential Biological Targets for this compound Based on Structural Analogs

Target ClassSpecific TargetRationale based on Structural Analogs
Monoamine TransportersDopamine Transporter (DAT)2-aminoindan analogs are known substrates and releasing agents at DAT.
Norepinephrine Transporter (NET)2-aminoindan analogs exhibit potent activity at NET.
Serotonin Transporter (SERT)Ring-substituted 2-aminoindans can have significant activity at SERT.
Adrenergic Receptorsα2-Adrenergic ReceptorsCertain 2-aminoindan derivatives show moderate to high affinity for these receptors.
EnzymesMonoamine Oxidase (MAO)Structural similarity to MAO inhibitors like rasagiline suggests potential for interaction.

Prediction of Binding Affinities and Interaction Modes

While specific binding affinity data for this compound are not available, we can extrapolate from data on its structural analogs to predict potential binding characteristics. The binding affinities of various 2-aminoindan derivatives for monoamine transporters have been quantified, providing a reference for the potential potency of this compound.

For example, 2-aminoindan (2-AI) has an EC₅₀ value of 86 nM for norepinephrine release (via NET) and 439 nM for dopamine release (via DAT). Ring substitutions on the 2-aminoindan scaffold are known to modulate these potencies and can shift the selectivity profile. The presence of methyl groups on both the nitrogen and the aromatic ring of this compound would be expected to influence its binding affinity and selectivity for these transporters compared to the parent 2-aminoindan structure.

Computational docking simulations are a powerful tool for predicting the binding modes of small molecules within the active sites of proteins. Although specific docking studies for this compound are not publicly documented, we can hypothesize its binding interactions based on the known pharmacophores for monoamine transporter ligands.

The protonated amine group is expected to form a crucial ionic interaction with a conserved aspartate residue in the binding pocket of monoamine transporters. The indane ring system would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the active site. The 4-methyl group on the aromatic ring could further enhance these hydrophobic interactions and potentially provide a steric anchor within a specific sub-pocket, thereby influencing selectivity.

Table 2: Predicted Interaction Modes of this compound with Potential Target Binding Sites

Molecular MoietyPotential Interaction TypeInteracting Residues in Target (Hypothetical)
Protonated AmineIonic Bond, Hydrogen BondingAspartate, Serine, Threonine
Indane Ring SystemHydrophobic Interactions, π-π StackingPhenylalanine, Tyrosine, Leucine, Isoleucine
4-Methyl GroupHydrophobic InteractionsAlanine, Valine, Leucine
N-Methyl GroupHydrophobic Interactions, Steric InfluenceGlycine, Alanine

In the context of monoamine oxidase, if this compound were to act as an inhibitor, its binding would likely involve interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues in the enzyme's active site. The orientation of the indane ring within the hydrophobic cavity of the active site would be critical for its inhibitory potential.

It is important to emphasize that these predicted targets and interaction modes are based on structural analogy and require experimental validation through in vitro binding assays and co-crystallization studies to be confirmed.

Structure Activity Relationship Sar Studies of N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine Analogs

Design Principles for N,4-dimethyl-2,3-dihydro-1H-inden-1-amine Derivatives for SAR Exploration

The design of new analogs of this compound for SAR studies is guided by several established medicinal chemistry principles. These strategies aim to probe the chemical space around the core scaffold to identify modifications that enhance biological activity.

Key design principles include:

Scaffold Hopping: This strategy involves replacing the central indane core with other bioisosteric rings to explore different spatial arrangements and physicochemical properties while maintaining key pharmacophoric features. For instance, replacing the indane ring with an indazole or other heterocyclic systems can lead to novel compounds with potentially different biological activities. nih.govresearchgate.net

Substituent Modification: Systematic alteration of substituents on both the aromatic ring and the amine function is a fundamental approach. This includes varying the size, lipophilicity, electronic properties, and hydrogen bonding capacity of the substituents. For example, introducing different alkyl or aryl groups on the amine or modifying the methyl group at the 4-position of the indane ring can significantly impact activity. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, potentially increasing affinity for its biological target. This can be achieved by introducing double bonds, or incorporating the structure into a more complex polycyclic system.

Bioisosteric Replacement: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. For example, replacing a hydroxyl group with a thiol or an amine can alter the hydrogen bonding potential and metabolic stability of the molecule.

The synthesis of new derivatives often involves multi-step reaction sequences. Enamines, for example, serve as versatile building blocks in organic synthesis for creating a variety of heterocyclic and carbocyclic structures. researchgate.net The reactivity of enamines, such as N,N-dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine, with various reagents allows for the construction of diverse molecular scaffolds for biological evaluation. researchgate.net

Impact of Indane Core Modifications on Biological Activity of this compound Analogs

The indane ring system is a privileged scaffold in medicinal chemistry, and modifications to this core can have a profound impact on the biological activity of this compound analogs. researchgate.net The indanone moiety, a related structure, is found in numerous pharmacologically active compounds, highlighting the importance of this structural motif. researchgate.net

Studies on related indane and indazole derivatives have provided valuable insights into how core modifications can influence activity. For example, in a series of substituted indan-1-ylidene aminoguanidine (B1677879) derivatives, modifications to the indane ring were crucial for their inhibitory activity against the Na+/H+ exchanger 1 (NHE1). nih.gov Specifically, the introduction of a methoxybenzimidazol-2-ylthio group at the 2-position and a chloro group at the 5-position of the indane ring resulted in a compound with significantly higher potency than the parent compound. nih.gov

In another study focusing on indazole derivatives, which can be considered as aza-analogs of indanes, modifications to the core structure were shown to be critical for their anticancer properties. nih.gov The introduction of a methyl group at the C-3 position of the indazole ring led to a notable increase in cytotoxicity against human colorectal cancer cells. nih.gov This suggests that even small changes to the core heterocyclic system can lead to significant changes in biological effect.

The bioactive properties of the aminoindane ring are diverse and include antibacterial, antiviral, and anticonvulsant activities. researchgate.net The specific biological profile is highly dependent on the substitution pattern on the indane core.

The following table summarizes the impact of modifications on the indane and related scaffolds based on findings from the literature.

Core Modification Observed Impact on Biological Activity Compound Class Reference
Introduction of a methoxybenzimidazol-2-ylthio group at the 2-position and a chloro group at the 5-position of the indane ring.Significantly increased inhibitory potency against NHE1.Indan-1-ylidene aminoguanidines nih.gov
Introduction of a methyl group at the C-3 position of the indazole ring.Increased cytotoxicity against human colorectal cancer cells.Aminoindazole derivatives nih.gov
General substitutions on the indanone core.Can lead to a wide range of biological activities including anti-Alzheimer, anticancer, and antimicrobial effects.Indanone derivatives researchgate.net

Role of Amine Substituents and Their Stereochemistry in SAR of this compound Derivatives

The nature of the amine substituent and its stereochemistry are critical determinants of the biological activity of this compound derivatives. The amine group can participate in crucial interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Studies on related amino-containing heterocyclic compounds have highlighted the importance of the amine substituent. For example, in a series of 6-substituted aminoindazole derivatives, the nature of the substituent on the amino group significantly influenced their anti-proliferative activity. nih.gov Replacing a benzyl (B1604629) group with a 4-fluorobenzyl group on the amine attached to the indazole core resulted in a compound with potent activity against human colorectal cancer cells. nih.gov This underscores the importance of the electronic and steric properties of the amine substituent.

Stereochemistry at the 1-position of the indane ring, where the amine group is attached, is also a critical factor. The (R)- and (S)-enantiomers of a chiral molecule can exhibit vastly different biological activities due to the three-dimensional nature of drug-receptor interactions. For instance, in a study of 5-phenylmorphans, which share some structural similarities with indanamines, the stereochemistry of the amine substituent at the C9 position had a profound effect on their activity as MOR agonists. nih.gov The conversion of a primary amine to a secondary amine at this position also significantly altered the pharmacological profile. nih.gov

The following table illustrates the influence of amine substituents in related compound series.

Amine Substituent Modification Observed Impact on Biological Activity Compound Class Reference
Replacement of a benzyl group with a 4-fluorobenzyl group on the amine.Potent anti-proliferative activity in human colorectal cancer cells.Aminoindazole derivatives nih.gov
Conversion of a primary amine to a secondary amine.Altered efficacy as a MOR agonist.5-Phenylmorphans nih.gov
Introduction of various substituents on the amine.Can modulate antibacterial, antiviral, and other biological activities.Aminoindane derivatives researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for guiding the rational design of more potent analogs.

For scaffolds related to this compound, various QSAR studies have been successfully applied. For example, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory activity against casein kinase II (CK2), a cancer target. nih.gov This model was then used to predict the activity of a different class of compounds, demonstrating the predictive power of QSAR in drug discovery. nih.gov

The general workflow for a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using statistical parameters and external test sets.

In a study on pyrazolone (B3327878) derivatives, QSAR models were developed to describe their antimicrobial and anticancer activities. researchgate.net The study found that topological parameters, such as the valence first-order molecular connectivity index, were important for describing the antifungal activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. nih.gov These methods can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

Metabolic Pathways of N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine in Research Models Excluding Human

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Other Research Models

In vitro models, such as hepatic microsomes and S9 fractions from various species, are standard tools for assessing metabolic stability and identifying potential metabolites of new chemical entities. springernature.com These systems contain a rich complement of drug-metabolizing enzymes, most notably the CYP450 superfamily.

For analogous compounds like N-methyl-2-aminoindane (NM-2-AI), studies using pooled liver microsomes have been conducted to elucidate its metabolic fate. nih.gov In these experiments, NM-2-AI was incubated with liver microsomes, and the resulting mixture was analyzed to identify metabolic products. nih.gov Such studies are crucial for determining the intrinsic clearance of a compound and predicting its in vivo half-life.

While no specific data exists for N,4-dimethyl-2,3-dihydro-1H-inden-1-amine, research on the related compound NM-2-AI in pooled human liver microsomes (pHLM) revealed the formation of several metabolites. nih.gov The primary metabolites identified included a hydroxylamine (B1172632) derivative and diastereomers of a beta-hydroxylated metabolite. nih.gov In contrast, the parent compound 2-aminoindane (2-AI) was found to be largely unmetabolized in pHLM incubations, suggesting that the N-methyl group significantly influences the metabolic profile. nih.gov

Incubations using the S9 fraction, which contains both microsomal and cytosolic enzymes, showed the formation of a hydroxylamine for NM-2-AI. nih.gov For 2-AI, an acetylated conjugate was formed, a reaction catalyzed by N-acetyltransferases (NATs) present in the cytosolic fraction. nih.gov

Table 1: Predicted In Vitro Metabolites of this compound based on Analogous Compounds

Parent Compound In Vitro System Predicted Metabolites Metabolic Reaction
This compoundHepatic Microsomes4-methyl-2,3-dihydro-1H-inden-1-amineN-demethylation
This compound-N-oxideN-oxidation
Hydroxylated derivativesAromatic or Aliphatic Hydroxylation
S9 FractionAcetylated metabolitesN-acetylation

Identification of Major Metabolic Transformations of this compound (e.g., N-demethylation, aromatic hydroxylation)

Based on the structure of this compound and data from analogous compounds, several major metabolic transformations can be predicted in non-human research models.

N-demethylation: The presence of an N-methyl group makes N-demethylation a highly probable metabolic pathway. This reaction is commonly mediated by CYP450 enzymes and would result in the formation of the primary amine, 4-methyl-2,3-dihydro-1H-inden-1-amine. The N-demethylation of various amine-containing compounds has been extensively studied and is a primary route of metabolism for many xenobiotics. nih.govpsu.eduoregonstate.edu

Aromatic Hydroxylation: The benzene (B151609) ring of the indane structure is a potential site for hydroxylation, another common CYP450-mediated reaction. nih.govresearchgate.net This would lead to the formation of phenolic metabolites. The exact position of hydroxylation on the aromatic ring can be influenced by the directing effects of the substituents. nih.gov

Aliphatic Hydroxylation: The aliphatic part of the indane ring system is also susceptible to hydroxylation. Studies on 2-aminoindane in rats have identified hydroxylated metabolites such as cis- and trans-1-hydroxy-2-indanamine. capes.gov.br Similarly, for this compound, hydroxylation could occur on the cyclopentyl portion of the molecule.

N-oxidation: The tertiary amine in this compound can undergo N-oxidation to form an N-oxide metabolite. This was observed for the structurally similar NM-2-AI, which formed a hydroxylamine. nih.gov

Table 2: Predicted Major Metabolic Transformations and Resulting Metabolites

Metabolic Transformation Enzyme System Predicted Metabolite
N-demethylationCytochrome P4504-methyl-2,3-dihydro-1H-inden-1-amine
Aromatic HydroxylationCytochrome P450Hydroxy-N,4-dimethyl-2,3-dihydro-1H-inden-1-amine
Aliphatic HydroxylationCytochrome P450N,4-dimethyl-2,3-dihydro-1H-inden-1-ol-amine
N-oxidationCytochrome P450, FMOThis compound-N-oxide
N-acetylation (of N-demethylated metabolite)N-acetyltransferase (NAT)N-acetyl-4-methyl-2,3-dihydro-1H-inden-1-amine

Excretion Profiles and Biotransformation of this compound in Animal Models

The excretion of xenobiotics and their metabolites primarily occurs via the kidneys into the urine and through the liver into the bile and subsequently the feces. merckvetmanual.com The route and rate of excretion are dependent on the physicochemical properties of the parent compound and its metabolites. merckvetmanual.com

In vivo studies with the related compound NM-2-AI in rats have provided a model for the potential excretion profile of this compound. nih.gov After oral administration to rats, the urine was analyzed for metabolites. nih.gov The results showed that the hydroxylated metabolites of NM-2-AI, with the exception of the hydroxylamine, were excreted as sulfate (B86663) conjugates. nih.gov This indicates that after the initial Phase I metabolism (hydroxylation), the metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body.

For 2-aminoindane, studies in rats and rabbits have identified several metabolites in the urine, including unchanged 2-aminoindane, various hydroxylated forms, and their corresponding diols. capes.gov.br This suggests that both the parent compound and its metabolites are excreted renally.

Given these findings, it is plausible that this compound and its metabolites would be primarily excreted in the urine of animal models, likely as glucuronide or sulfate conjugates. Mass balance studies using radiolabeled compounds would be necessary to definitively determine the routes and rates of excretion. bioivt.com

Future Directions and Emerging Research Avenues for N,4 Dimethyl 2,3 Dihydro 1h Inden 1 Amine

Development of Advanced Synthetic Methodologies for N,4-dimethyl-2,3-dihydro-1H-inden-1-amine Isomers and Derivatives

The synthesis of this compound and its derivatives with high purity and stereochemical control is paramount for its detailed pharmacological evaluation. Future research will likely concentrate on the development of sophisticated and efficient synthetic strategies. A key area of exploration will be the advancement of asymmetric synthesis to selectively produce specific stereoisomers. The biological activity of chiral molecules can vary significantly between enantiomers, making enantioselective synthesis a critical goal.

Modern organocatalysis and transition-metal catalysis are expected to play a pivotal role in this endeavor. These methods offer powerful tools for the construction of chiral centers with high enantiomeric excess. For instance, the use of chiral catalysts in reactions such as asymmetric hydrogenation, reductive amination, or hydroamination could provide direct and efficient routes to the desired isomers of this compound.

Furthermore, the concept of bioisosteric replacement and scaffold hopping will be instrumental in creating novel derivatives. nih.govnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, potentially leading to improved pharmacokinetic profiles or target interactions. Scaffold hopping, the replacement of a core molecular structure with a chemically different one while preserving the original biological activity, can lead to the discovery of novel intellectual property and compounds with enhanced properties. nih.gov These strategies will enable the generation of diverse libraries of this compound analogs for extensive structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in this compound Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. In the context of this compound, these computational tools can significantly accelerate the design and prediction of new derivatives with desired properties.

AI and ML algorithms can be trained on existing data from related compounds to predict the biological activity, physicochemical properties, and potential off-target effects of novel this compound analogs. This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources.

Moreover, generative AI models can be employed to design entirely new molecules based on a set of desired parameters. By providing the model with information on the target receptor and desired pharmacokinetic properties, it can generate novel chemical structures, including derivatives of this compound, that have a high probability of success. This approach opens up new avenues for exploring chemical space and identifying innovative drug candidates.

Exploration of Novel Pharmacological Targets and Therapeutic Applications for this compound in Preclinical Research

The structural similarity of this compound to known pharmacologically active agents, particularly those acting on the central nervous system, suggests a rich field for preclinical investigation into its potential therapeutic applications. The parent compound, 2-aminoindane, and its derivatives are known to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. wikipedia.orgnih.gov

A significant area of future research will be to investigate the interaction of this compound and its analogs with various monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov Understanding the selectivity and potency of these interactions will be crucial in determining their potential as treatments for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders.

Furthermore, research into related 2,3-dihydro-1H-inden-1-amine derivatives has identified them as potent and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.net Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. researchgate.net Therefore, a key future direction will be the preclinical evaluation of this compound and its derivatives for their MAO-B inhibitory activity and their potential as neuroprotective agents.

The following table summarizes potential pharmacological targets for this compound based on research on analogous compounds.

Potential Pharmacological TargetTherapeutic AreaReference
Monoamine Oxidase B (MAO-B)Parkinson's Disease researchgate.net
Norepinephrine Transporter (NET)ADHD, Depression nih.gov
Dopamine Transporter (DAT)ADHD, Depression nih.gov
Serotonin Transporter (SERT)Depression, Anxiety Disorders nih.gov
α2-Adrenergic ReceptorsVarious Neurological and Psychiatric Conditions nih.gov

Contribution of this compound to Fundamental Chemical Biology Research

Beyond its potential therapeutic applications, this compound can serve as a valuable tool in fundamental chemical biology research. Its specific interactions with biological targets can be leveraged to probe the function and regulation of these targets in complex biological systems.

One promising avenue is the development of radiolabeled versions of this compound for use in Positron Emission Tomography (PET) imaging. austinpublishinggroup.comnih.govnih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain. A radiolabeled analog of this compound could be used to map the distribution and density of its target receptors, providing invaluable insights into brain function in both healthy and diseased states.

Furthermore, by attaching fluorescent probes or other reporter molecules to this compound, researchers can create molecular tools to study the dynamics of its target proteins within cells. These probes can be used in advanced microscopy techniques to visualize receptor trafficking, protein-protein interactions, and other cellular processes in real-time. This will contribute to a deeper understanding of the fundamental biology of the central nervous system.

Q & A

Q. Basic Characterization

  • NMR : 1H/13C NMR identifies substituent positions (e.g., methyl at C4) via coupling patterns (e.g., J = 6–8 Hz for axial protons).
  • HPLC-MS : Quantifies purity and detects regioisomers using C18 columns (ACN/H2O gradient) .
    Advanced Structural Elucidation
  • X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configurations. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry (e.g., (R)- vs. (S)-enantiomers) .
  • DFT Calculations : Compare experimental vs. computed NMR shifts (B3LYP/6-311+G(d,p)) to validate substituent effects .

How do substituents (e.g., Br, Cl, CF3) at C4/C5 positions affect the bioactivity of dihydroindenamine derivatives?

Q. Advanced SAR Analysis

  • Electron-withdrawing groups (Br, Cl) : Increase TRPV1 receptor binding affinity (IC50 < 10 nM) by stabilizing π-π interactions with Tyr511.
  • Bulky groups (tert-butyl) : Enhance metabolic stability (t1/2 > 6h in microsomes) but reduce solubility.
  • Fluorine substituents : Improve blood-brain barrier penetration (logP < 3.5) for CNS-targeted analogs .

What in vitro/in vivo models are used to evaluate dihydroindenamine derivatives as TRPV1 antagonists?

Q. Advanced Pharmacological Models

  • In vitro : Recombinant human TRPV1 receptors expressed in HEK293 cells measure Ca2+ influx inhibition (IC50 via FLIPR assay).
  • Ex vivo : Capsaicin-evoked CGRP release from rat dorsal root ganglia (DRG) quantifies functional antagonism.
  • In vivo : Heat-evoked firing of spinal dorsal horn neurons in CFA-induced inflammatory pain models assesses efficacy (ED50 < 1 mg/kg) .

How do palladium-catalyzed cascade reactions improve atom economy in synthesizing dihydroindenone precursors?

Advanced Synthesis
A Pd(OAc)2/XPhos system catalyzes hydration-olefin insertion cascades. For example, alkynes undergo regioselective hydration to enols, followed by intramolecular Michael addition, yielding cis-2,3-dihydro-1H-inden-1-ones with 99% yield and >20:1 dr. This 100% atom-economical method avoids stoichiometric reagents .

What strategies mitigate challenges in isolating enantiopure this compound from racemic mixtures?

Q. Advanced Purification

  • Chiral SFC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (CO2/MeOH) for baseline separation (α > 1.5).
  • Kinetic Resolution : Lipase-mediated acylation (e.g., CAL-B) selectively acetylates the (S)-enantiomer, enabling centrifugal partition chromatography (CPC) isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.